Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer Pharmacological Relevance
The (S)-stereochemical configuration of (S)-N-Desmethyl Duloxetine Hydrochloride is pharmacologically essential. The parent compound (S)-duloxetine demonstrates potent inhibition of serotonin (5-HT) uptake with a Ki of approximately 0.8 nM at the cloned human serotonin transporter, and balanced inhibition of norepinephrine (NE) uptake [1]. The (R)-enantiomer of duloxetine (EP Impurity A / USP Related Compound A, CAS 910138-96-4) is recognized as a distinct impurity by both the European Pharmacopoeia and United States Pharmacopeia, reflecting the regulatory requirement to differentiate stereoisomers . Although ChEMBL (entry CHEMBL595063) lists no quantitative bioactivity data for (S)-norduloxetine, the established stereochemistry-activity relationship of the duloxetine scaffold indicates that the (S)-configuration is required for SERT/NET binding, making the (S)-desmethyl form the relevant metabolite standard and the (R)-form a distinct impurity requiring separate quantification [2].
| Evidence Dimension | Stereochemical identity and regulatory classification |
|---|---|
| Target Compound Data | (S)-N-Desmethyl Duloxetine HCl (CAS 1798887-69-0): (S)-configuration at the chiral carbon; IUPAC: (3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine hydrochloride |
| Comparator Or Baseline | (R)-N-Desmethyl Duloxetine (CAS 1193213-97-6): (R)-configuration; (R)-Duloxetine (EP Impurity A): distinct pharmacopoeial impurity |
| Quantified Difference | Regulatory classification as distinct impurities; (S)-enantiomer is the active form; (R)-enantiomer is a specified impurity in EP/USP monographs |
| Conditions | Stereochemical and regulatory framework (EP monograph 2594; USP Duloxetine HCl monograph) |
Why This Matters
Procurement of the correct (S)-enantiomer rather than the racemate or (R)-enantiomer is essential for regulatory-compliant impurity profiling, method validation, and accurate pharmacological interpretation in SNRI research.
- [1] BindingDB entry BDBM84745 (Duloxetine). Affinity Data: Ki 0.790 nM at cloned human serotonin (5-HT) transporter (inhibition of [³H]paroxetine binding); Ki 0.800 nM at human SERT. Curated by PDSP Ki Database. View Source
- [2] ChEMBL Compound Report: CHEMBL595063 – (S)-NORDULOXETINE. EMBL-EBI. No quantitative bioactivity data available for this compound. View Source
